molecular formula C18H16O3S B6434215 naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate CAS No. 111939-36-7

naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate

Cat. No.: B6434215
CAS No.: 111939-36-7
M. Wt: 312.4 g/mol
InChI Key: NWINTAVUVXLXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a naphthalene ring and a 3,4-dimethylbenzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate typically involves the reaction of naphthol with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The sulfonate group can be reduced to form the corresponding sulfonic acid.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthalen-1-yl 3,4-dimethylbenzenesulfonic acid.

    Substitution: Naphthalen-1-yl derivatives with various functional groups replacing the sulfonate group.

Scientific Research Applications

Naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene ring can intercalate into DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 3,4-dimethylbenzene-1-sulfonate: Similar structure but with the sulfonate group attached to the 2-position of the naphthalene ring.

    Naphthalen-1-yl 2,3-dimethylbenzene-1-sulfonate: Similar structure but with the methyl groups in different positions on the benzene ring.

Uniqueness

Naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate is unique due to the specific positioning of the sulfonate and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

naphthalen-1-yl 3,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3S/c1-13-10-11-16(12-14(13)2)22(19,20)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWINTAVUVXLXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.